molecular formula C23H22F3N3O4 B2494628 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 893982-03-1

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2494628
CAS No.: 893982-03-1
M. Wt: 461.441
InChI Key: QEWSGOOTWSQONE-UHFFFAOYSA-N
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Description

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22F3N3O4 and its molecular weight is 461.441. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

This compound has been studied for its potential in antimicrobial applications. Research shows that derivatives of this compound, like N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, exhibit significant antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (Almutairi et al., 2018).

Anti-Inflammatory and Analgesic Properties

Compounds related to 2-(1-(2-(Diethylamino)-2-Oxoethyl)-1H-Indol-3-Yl)-2-Oxo-N-(4-(Trifluoromethoxy)Phenyl)Acetamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, quinazolinyl acetamides have shown potent analgesic and anti-inflammatory properties (Alagarsamy et al., 2015).

Anxiolytic Effect

Research has indicated that derivatives of this compound, such as 2-oxyindolin-3-glyoxylic acid derivatives, exhibit anxiolytic effects. These effects were confirmed through both computer predictions and experimental testing, suggesting a potential use in the treatment of anxiety (Lutsenko et al., 2013).

Antioxidant Properties

Studies have also explored the antioxidant properties of similar compounds. For instance, 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have been synthesized and shown to exhibit considerable antioxidant activity (Gopi & Dhanaraju, 2020).

Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been a significant area of study. For example, the design and synthesis of an anti-inflammatory drug based on an indole acetamide derivative have been carried out, demonstrating the versatility and potential of these compounds in medicinal chemistry (Al-Ostoot et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the indole nucleus , a common structure in many bioactive compounds.

Mode of Action

The presence of the indole nucleus and the trifluoromethoxy phenyl group suggests that the compound could interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the structural features of the compound, it is plausible that it could affect a variety of pathways. The indole nucleus is a common feature in many bioactive compounds and is known to interact with various biochemical pathways . .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O4/c1-3-28(4-2)20(30)14-29-13-18(17-7-5-6-8-19(17)29)21(31)22(32)27-15-9-11-16(12-10-15)33-23(24,25)26/h5-13H,3-4,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWSGOOTWSQONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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